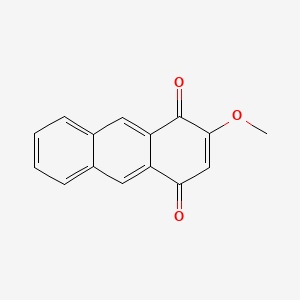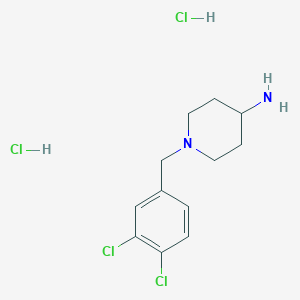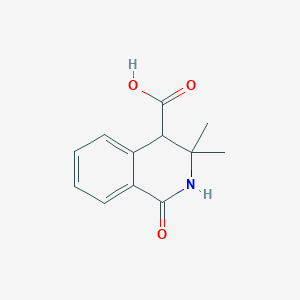
2-Methoxy-1,4-anthraquinone
Übersicht
Beschreibung
2-Methoxy-1,4-anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a methoxy group (-OCH3) attached to the anthracenedione structure. This compound is known for its vibrant color and has various applications in different fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-anthraquinone typically involves the methoxylation of 1,4-anthraquinone. One common method is the reaction of 1,4-anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 2-position of the anthraquinone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,4-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired functional group.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,4-anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, particularly in cancer treatment.
Industry: It is utilized in the production of various industrial dyes and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,4-anthraquinone involves its interaction with cellular components, leading to various biological effects. In cancer treatment, the compound intercalates into DNA, disrupting the replication process and inducing cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1,4-anthraquinone can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2-methoxy-9,10-anthracenedione: Known for its use in dye synthesis and potential biological activities.
1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione: Exhibits similar chemical properties but with different biological applications.
1,2-Dimethoxyanthraquinone: Another derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other anthraquinone derivatives.
Eigenschaften
Molekularformel |
C15H10O3 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-14-8-13(16)11-6-9-4-2-3-5-10(9)7-12(11)15(14)17/h2-8H,1H3 |
InChI-Schlüssel |
BQKKYANHXFRHLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















